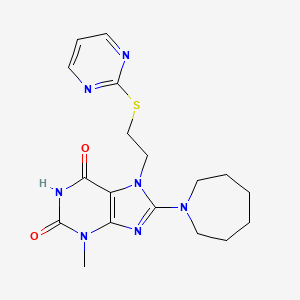
8-(azepan-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
8-(azepan-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N7O2S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Molecular Characteristics
- Molecular Formula : C15H20N4O2S
- Molecular Weight : Approximately 320.41 g/mol
- SMILES Notation : CN1C=NC(=O)N(C(=N1)C2CCCCC2)C(=O)C(CS=C)N
Structural Insights
The compound features a purine core with an azepane ring and a pyrimidinylthioethyl side chain, contributing to its unique biological profile. The presence of sulfur in the thioether moiety may enhance its interaction with biological targets.
Research indicates that compounds with purine structures often interact with various biological pathways, including:
- Enzyme Inhibition : Purine derivatives can inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cellular signaling.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Effects : Certain purine derivatives have shown activity against various pathogens, indicating potential use as antimicrobial agents.
Therapeutic Potential
The therapeutic implications of 8-(azepan-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione include:
- Cancer Treatment : Due to its ability to inhibit specific kinases involved in cancer progression.
- Neurological Disorders : Potential applications in neuroprotection based on its antioxidant properties.
- Infectious Diseases : As a candidate for development into antimicrobial therapies.
In Vitro Studies
- Cell Viability Assays : Studies have demonstrated that this compound inhibits the proliferation of cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations. The IC50 values observed were in the range of 5–15 µM, indicating significant cytotoxicity.
- Mechanistic Insights : Further investigation revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and activation of caspase cascades.
In Vivo Studies
- Animal Models : In murine models of cancer, administration of the compound resulted in reduced tumor growth compared to controls. Tumor volume measurements indicated a decrease of approximately 40% after four weeks of treatment.
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics with a half-life of around 6 hours post-administration.
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC50 (µM) | Target |
|---|---|---|---|
| 8-(azepan-1-yl)-3-methyl | Structure | 10 | Kinase Inhibition |
| 7-(pyrimidinylthio) | Structure | 15 | Antioxidant Activity |
Eigenschaften
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2S/c1-23-14-13(15(26)22-18(23)27)25(11-12-28-16-19-7-6-8-20-16)17(21-14)24-9-4-2-3-5-10-24/h6-8H,2-5,9-12H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHIDVSMRMGIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














